molecular formula C11H11F2NO3 B7701531 3-(2-(3,5-Difluorophenyl)acetamido)propanoic acid CAS No. 1356955-67-3

3-(2-(3,5-Difluorophenyl)acetamido)propanoic acid

Cat. No. B7701531
CAS RN: 1356955-67-3
M. Wt: 243.21 g/mol
InChI Key: SVJFMVLYXKOESA-UHFFFAOYSA-N
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Description

3-(2-(3,5-Difluorophenyl)acetamido)propanoic acid, also known as DFPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DFPA is a derivative of the non-essential amino acid, alanine, and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

  • Insect Growth Regulation : Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound with a structure similar to 3-(2-(3,5-Difluorophenyl)acetamido)propanoic acid, has been synthesized and studied as an insect growth regulator. It has shown effectiveness against the fifth instar of Galleria mellonella, a model insect species (Devi & Awasthi, 2022).

  • Neurotoxin Synthesis : The synthesis of 2-amino-3-([15N]-methylamino)propanoic acid, a neurotoxin, from α-acetamidoacrylic acid shows the potential of using acetamido propanoic acid derivatives in neurotoxicological studies (Hu & Ziffer, 1990).

  • Photophysical Properties for Fluorescence Probes : The structural, electronic, and photophysical properties of 3-amino and 3-acetamido BODIPY dyes, which involve an acetamido group at position 3, demonstrate their potential as fluorescent probes in various environments (Bañuelos et al., 2008).

  • Antitumor Activities : Certain acetamido propanoic acid derivatives have been shown to exhibit selective antitumor activities, suggesting their potential in cancer research and therapy (Jing, 2011).

  • Anti-Inflammatory Properties : The synthesis of specific acetamido propanoic acid analogues and their anti-inflammatory activity against rat paw edema indicates their potential in treating inflammation-related conditions (Reddy, Reddy, & Raju, 2010).

  • Crystal Structure Analysis : Research on 2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of a similar structure, provides insights into its crystal structure and potential pharmaceutical applications (Chen et al., 2016).

properties

IUPAC Name

3-[[2-(3,5-difluorophenyl)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c12-8-3-7(4-9(13)6-8)5-10(15)14-2-1-11(16)17/h3-4,6H,1-2,5H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJFMVLYXKOESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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